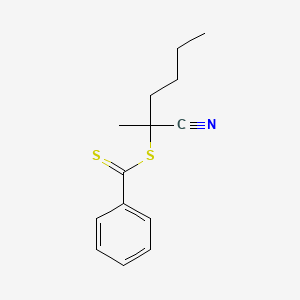

2-Cyano-2-hexylbenzodithiolate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyanohexan-2-yl benzenecarbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NS2/c1-3-4-10-14(2,11-15)17-13(16)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMXQLSMGWDAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C#N)SC(=S)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001204326 | |

| Record name | Benzenecarbodithioic acid, 1-cyano-1-methylpentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858249-76-9 | |

| Record name | Benzenecarbodithioic acid, 1-cyano-1-methylpentyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858249-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbodithioic acid, 1-cyano-1-methylpentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano 2 Hexylbenzodithiolate and Analogous Dithiolate Systems

Retrosynthetic Analysis and Precursor Derivatization

Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. youtube.comresearchgate.net For 2-Cyano-2-hexylbenzodithiolate, this process involves identifying key bonds that can be disconnected to reveal plausible precursors.

The primary disconnections for the target molecule are at the C2 position of the benzodithiolate ring. The bond between the quaternary carbon and the hexyl group, as well as the bond to the cyano group, are prime candidates for disconnection. This approach simplifies the target molecule to a core benzodithiolate anion and electrophilic sources for the hexyl and cyano moieties. A functional group interconversion (FGI) strategy is also considered, where one functional group is transformed into another to facilitate a more efficient synthesis. youtube.comyoutube.com

Key Retrosynthetic Steps:

C-C and C-CN Bond Disconnection: The most logical disconnection breaks the bonds to the hexyl and cyano groups. This points to a synthetic route involving the alkylation and cyanation of a 2-H-benzodithiolate precursor.

Benzodithiolate Ring Disconnection: The benzodithiolate ring itself can be retrosynthetically opened. This typically leads back to a 1,2-benzenedithiol (B97157) and a suitable one-carbon electrophile, or alternatively, to precursors like 2-bromobenzothioamides that can undergo cyclization. acs.org

This analysis suggests that the primary building blocks would be a derivative of 1,2-benzenedithiol and reagents to install the geminal cyano and hexyl groups, such as a hexyl halide and a cyanating agent.

Optimized Synthesis of the Benzodithiolate Core

This method allows for the construction of the benzodithiole skeleton with various substituents on the aromatic ring. The optimization of this reaction involves screening different catalysts, bases, solvents, and temperature conditions to maximize the yield of the desired benzodithiolate core.

| Parameter | Condition | Effect on Yield | Reference |

|---|---|---|---|

| Catalyst | CuI | High efficiency for C-S coupling | acs.org |

| Base | K₂CO₃ | Effective in promoting the reaction | acs.org |

| Solvent | DMF or DMSO | Good solubility for reactants | acs.org |

| Temperature | 100-120 °C | Optimal for reaction rate and completion | acs.org |

Introduction and Functionalization with Cyano and Hexyl Moieties

With the benzodithiolate core in hand, the next critical phase is the introduction of the cyano and hexyl groups at the C2 position. This transformation is typically achieved through the deprotonation of the C2-proton to form a nucleophilic carbanion, followed by sequential electrophilic trapping.

Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), is used to abstract the relatively acidic proton at the C2 position, generating a potent nucleophile.

Alkylation: The resulting anion is then reacted with a suitable hexyl electrophile, commonly 1-bromohexane (B126081) or 1-iodohexane, in a nucleophilic substitution reaction to form the C-C bond.

Cyanation: Following alkylation, the introduction of the cyano group can be challenging. A potential route involves re-deprotonation (if a C2-proton remains) or an alternative strategy. A more direct approach is the cyanation of the initially formed anion. Reagents like p-toluenesulfonyl cyanide (TsCN) or cyanogen (B1215507) bromide could serve as electrophilic cyanide sources. The precise sequence and conditions would require empirical optimization to avoid side reactions.

Catalytic Approaches and Reaction Mechanism Elucidation in Synthesis

The synthesis relies on both catalytic and stoichiometric reactions. The formation of the benzodithiolate core is a catalytic process, the mechanism of which is proposed to involve a copper-mediated cascade. acs.org

Proposed Mechanism for Core Synthesis:

Step 1: Coordination of the 2-bromobenzothioamide to the Cu(I) catalyst.

Step 2: Oxidative addition of the C-Br bond to the copper center.

Step 3: Reaction with a sulfur species (derived from S₈) to form an S-S bond.

Step 4: Reductive elimination and intramolecular cyclization to release the benzodithiolate product and regenerate the Cu(I) catalyst. acs.org

The functionalization step, involving deprotonation and subsequent substitution, follows a standard nucleophilic addition/substitution mechanism. The key intermediate is the stabilized carbanion at the C2 position, which readily attacks the electrophilic hexyl halide and cyanating agent.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry aims to make the synthesis more environmentally benign and efficient. youtube.comyoutube.com

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Catalytic routes are inherently more atom-economical than stoichiometric ones.

Use of Less Hazardous Chemicals: Exploring alternatives to hazardous solvents like DMF and chlorinated hydrocarbons is crucial. Green solvents such as deep eutectic solvents (DESs) or polyethylene (B3416737) glycol (PEG) have been shown to be effective media for some sulfur chemistry. rsc.orgrsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled. youtube.comorganic-chemistry.org The copper-catalyzed synthesis of the core is a prime example.

Renewable Feedstocks: While not always feasible for complex aromatics, sourcing starting materials from renewable feedstocks is a key green chemistry goal. youtube.com

| Green Chemistry Principle | Application in Synthesis | Potential Improvement |

|---|---|---|

| Prevention | Choosing synthetic routes that minimize waste generation. | Develop a one-pot procedure for functionalization. |

| Atom Economy | Using a catalytic reaction for the core synthesis. | Optimize functionalization to reduce byproducts. |

| Safer Solvents & Auxiliaries | Using standard organic solvents (DMF, THF). | Investigate use of deep eutectic solvents or water. rsc.orgrsc.org |

| Design for Energy Efficiency | Reactions may require heating to 100-120 °C. | Develop catalysts that operate at lower temperatures. |

Scalability and Process Optimization for Research-Grade Production

Transitioning a synthetic route from a small-scale laboratory setup to larger, research-grade production presents several challenges. Process optimization is key to ensuring reproducibility, safety, and cost-effectiveness.

Reagent Cost and Availability: The cost of starting materials, catalysts (e.g., copper salts), and strong bases (e.g., n-BuLi) becomes a significant factor at a larger scale.

Reaction Conditions: Maintaining consistent temperature, especially for exothermic steps like quenching strong bases, requires specialized equipment. The use of highly flammable reagents like n-BuLi also necessitates stringent safety protocols.

Purification: Purification by column chromatography, common in lab-scale synthesis, is often impractical for larger quantities. acs.org Developing methods for crystallization or distillation is essential for scalable production.

Waste Management: The disposal of solvent and reagent waste must be handled responsibly and becomes a more significant logistical and financial consideration at scale.

| Parameter | Lab-Scale (mg-g) | Research-Grade (g-kg) | Considerations |

|---|---|---|---|

| Purification | Column Chromatography | Crystallization / Distillation | Efficiency, solvent use, time. |

| Temperature Control | Heating mantle / Ice bath | Jacketed reactor | Heat transfer, safety for exotherms. |

| Reagent Handling | Syringe / Cannula | Addition funnels / Pumps | Safety with pyrophoric/toxic reagents. |

| Cost | Lower impact | Significant driver | Bulk pricing of reagents and solvents. |

Advanced Spectroscopic and Structural Elucidation of 2 Cyano 2 Hexylbenzodithiolate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms. For a molecule like 2-Cyano-2-hexylbenzodithiolate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzodithioate ring and the hexyl chain. The aromatic protons on the benzodithioate moiety would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns would depend on the substitution pattern of the benzene (B151609) ring. For an unsubstituted benzodithioate, one would expect a complex multiplet pattern arising from ortho, meta, and para couplings.

The protons of the hexyl group would be found in the upfield region of the spectrum. The terminal methyl group (CH₃) is expected to appear as a triplet around 0.9 ppm. The methylene (B1212753) groups (CH₂) of the hexyl chain would resonate as multiplets between approximately 1.2 and 2.0 ppm. The methylene group adjacent to the quaternary carbon bearing the cyano group would likely be the most deshielded of the aliphatic protons.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ at 400 MHz)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic Protons | 7.2 - 8.2 | Multiplet | - |

| Methylene (adjacent to C(CN)) | 1.8 - 2.1 | Multiplet | ~7-8 |

| Methylene Chain | 1.2 - 1.6 | Multiplet | ~7 |

| Terminal Methyl | ~0.9 | Triplet | ~7 |

Carbon-13 (¹³C) NMR for Backbone and Functional Group Characterization

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the thiocarbonyl group (C=S) is expected to be significantly downfield, potentially in the range of 210-230 ppm. The aromatic carbons of the benzodithioate ring would appear between 120 and 140 ppm. The quaternary carbon attached to the cyano group and the sulfur atom would also have a characteristic chemical shift. The cyano group carbon itself is expected in the 115-125 ppm region. spectroscopyonline.com

The carbons of the hexyl chain would resonate in the upfield region, typically from 14 to 40 ppm. hmdb.ca The chemical shift of each carbon would be dependent on its position relative to the electron-withdrawing cyano group.

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ at 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Thiocarbonyl (C=S) | 210 - 230 |

| Aromatic Carbons | 125 - 145 |

| Cyano (C≡N) | 115 - 125 |

| Quaternary C (C-CN) | 45 - 55 |

| Hexyl Chain Carbons | 14 - 40 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Proof

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. acs.org For this compound, COSY would show correlations between adjacent protons in the hexyl chain, allowing for a sequential walk along the chain from the terminal methyl group to the methylene group adjacent to the quaternary carbon. It would also show couplings between the aromatic protons on the benzodithioate ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net Each protonated carbon would show a cross-peak with its attached proton(s). This would allow for the definitive assignment of the carbon signals for the methyl and methylene groups of the hexyl chain and the protonated carbons of the aromatic ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. researchgate.net This is particularly useful for identifying quaternary carbons, which are not observed in an HSQC spectrum. For instance, the protons of the methylene group adjacent to the quaternary carbon would show an HMBC correlation to the cyano carbon and the quaternary carbon itself. The aromatic protons would show correlations to other aromatic carbons and potentially to the thiocarbonyl carbon, confirming the connectivity of the benzodithioate moiety. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into molecular conformation.

Characteristic Band Assignments and Functional Group Identification

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its key functional groups.

Cyano Group (C≡N): The nitrile stretching vibration is a very characteristic and sharp band in the IR spectrum, expected to appear in the region of 2240-2260 cm⁻¹. libretexts.org This band is typically of medium intensity. In the Raman spectrum, the C≡N stretch is also readily observed.

Benzodithioate Group: The C=S stretching vibration of the thiocarbonyl group would give rise to a band in the region of 1200-1050 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear as a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org

Hexyl Group: The aliphatic C-H stretching vibrations of the hexyl group would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org The CH₂ bending (scissoring) and CH₃ bending (umbrella) modes would be found around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. spectroscopyonline.com

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Cyano C≡N Stretch | 2260 - 2240 | Medium, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H Bend | 1470 - 1370 | Medium |

| Thiocarbonyl C=S Stretch | 1200 - 1050 | Medium to Strong |

Conformational Studies through Vibrational Signatures

The vibrational spectra can also provide information about the conformational flexibility of the hexyl chain. The presence of specific bands in the fingerprint region (below 1500 cm⁻¹) can sometimes be correlated with particular rotational isomers (rotamers) of the alkyl chain. However, at room temperature, it is likely that multiple conformations exist in equilibrium, leading to broadened bands in the spectrum. Low-temperature IR or Raman studies could potentially resolve the vibrational signatures of individual conformers, providing insight into the conformational preferences of the molecule. The orientation of the hexyl group relative to the benzodithioate ring could also influence the positions and intensities of certain vibrational modes, although these effects may be subtle.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For this compound, the presence of the benzodithioate group, which is a strong chromophore, is expected to result in distinct absorption bands in the UV-Vis spectrum. The conjugation between the benzene ring and the dithiocarboxylate moiety would likely lead to π → π* transitions at specific wavelengths.

Absorbance Maxima and Extinction Coefficient Determination

The determination of absorbance maxima (λmax) and the corresponding molar extinction coefficients (ε) provides crucial information about the electronic structure of the compound. The benzodithioate portion of the molecule is anticipated to be the primary contributor to its UV-Vis absorption profile.

Table 1: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value/Range | Significance |

|---|---|---|

| Absorbance Maxima (λmax) | Not available in literature | Wavelengths of maximum light absorption, corresponding to specific electronic transitions. |

Note: Specific experimental data for the absorbance maxima and extinction coefficient of this compound is not found in the reviewed scientific literature.

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the shift in the position of the absorption bands of a compound in response to a change in the polarity of the solvent. Studying these effects can provide insights into the nature of the electronic ground and excited states of the molecule. For a compound like this compound, the polarity of the solvent could influence the energy levels of the π and π* orbitals of the conjugated system, leading to either a blue shift (hypsochromic) or a red shift (bathochromic) in the absorbance maxima.

Note: No studies detailing the solvatochromic effects on the electronic spectra of this compound have been identified.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₁₄H₁₇NS₂).

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z |

|---|---|

| [M+H]⁺ | 264.0875 |

Note: These are theoretically calculated values. Experimental HRMS data for this compound is not available in the literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. This pattern provides valuable information about the connectivity of atoms within the molecule. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the hexyl group, the cyano group, or cleavage of the C-S or S-S bonds.

Note: There are no published MS/MS spectra or fragmentation pathway analyses for this compound.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. An XRD analysis of this compound would reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding the molecule's conformation and how it packs in a crystal lattice. For a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, a single crystal X-ray diffraction analysis was successfully performed, indicating that such an analysis for the title compound is feasible if suitable crystals can be obtained. mdpi.com

Table 3: Potential Crystallographic Data for this compound

| Parameter | Information to be Determined |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the unit cell. |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths & Angles | Precise intramolecular distances and angles. |

Note: No published X-ray diffraction data exists for this compound.

Single-Crystal X-ray Diffraction for Definitive 3D Architecture

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, obtaining a high-quality single crystal is the first and often most challenging step. The process involves slow crystallization from a suitable solvent or solvent mixture to allow for the ordered packing of molecules into a crystal lattice.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed. The data processing involves solving the "phase problem" to generate an electron density map, from which the positions of individual atoms can be determined.

For this compound, the analysis would be expected to reveal key structural parameters. The benzodithiolate core is anticipated to be largely planar, a common feature in conjugated heterocyclic systems. researchgate.netnih.gov The bond lengths and angles within this core would provide insight into the degree of aromaticity and electron delocalization. The attachment of the cyano and hexyl groups introduces specific stereochemical features. The C-CN bond length and the linearity of the cyano group are of particular interest, as they can influence intermolecular interactions. mdpi.com The conformation of the hexyl chain would also be determined, revealing whether it adopts a linear, extended conformation or a more folded arrangement to optimize crystal packing.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic compounds, is presented below. mdpi.comresearchgate.netmdpi.com

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

This table represents a hypothetical dataset for illustrative purposes.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

While single-crystal XRD provides the ultimate structural detail, it is not always feasible to grow single crystals of sufficient size and quality. covalentmetrology.com Powder X-ray diffraction (PXRD) is a powerful alternative for analyzing microcrystalline powders. nih.govresearchgate.net This technique is particularly valuable for identifying crystalline phases and studying polymorphism, which is the ability of a substance to exist in more than one crystal structure. oup.comresearchgate.netnih.govbgu.ac.il Different polymorphs of a compound can exhibit distinct physical properties, making the control over crystalline form crucial for many applications. oup.comnih.govbgu.ac.il

In a PXRD experiment, a powdered sample, which contains a vast number of randomly oriented crystallites, is exposed to an X-ray beam. The diffracted X-rays are detected as a function of the scattering angle (2θ). The resulting diffractogram is a plot of intensity versus 2θ, with peaks corresponding to the d-spacings of the crystal lattice planes, as described by Bragg's Law.

For this compound, PXRD would be instrumental in several ways. Firstly, it can serve as a fingerprint for identifying the compound and assessing its purity. Each crystalline phase produces a unique diffraction pattern. Secondly, PXRD is the primary tool for investigating polymorphism. By analyzing samples prepared under different crystallization conditions (e.g., different solvents, temperatures, or cooling rates), one can identify the existence of multiple polymorphs. The presence of different peak positions in the diffractograms would indicate different crystal lattices.

Furthermore, PXRD data can be used for structure solution and refinement, especially with modern computational methods. aip.orgtsukuba.ac.jp Although more challenging than with single-crystal data, it is possible to determine the unit cell parameters and sometimes the full crystal structure from a high-quality powder pattern. nih.govresearchgate.netaip.org This is particularly relevant for organic semiconductors where obtaining large single crystals can be a bottleneck. aip.org

A hypothetical comparison of PXRD data for two polymorphs of this compound is shown below, highlighting the differences in peak positions that would signify different crystal packing arrangements.

| Polymorph A (2θ) | Polymorph B (2θ) |

| 8.5° | 9.1° |

| 12.3° | 13.5° |

| 17.8° | 18.2° |

| 22.1° | 23.0° |

| 25.6° | 26.4° |

This table illustrates a hypothetical comparison of diffraction peak positions for two polymorphs.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection and Dynamics

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. ucl.ac.ukresearchgate.netaip.org This method is highly sensitive and provides detailed information about the electronic structure and environment of the paramagnetic center.

In the context of this compound, EPR spectroscopy would be employed to study any radical species that might be generated, for instance, through chemical or electrochemical oxidation or reduction, or via photolysis. The benzodithiolate moiety, being electron-rich, could potentially form a radical cation or anion under appropriate conditions.

An EPR spectrum is typically plotted as the first derivative of the microwave absorption versus the applied magnetic field. The key parameters obtained from an EPR spectrum are the g-factor, hyperfine coupling constants (hfc), and linewidths.

The g-factor is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. For organic radicals, g-values are often close to that of a free electron (g ≈ 2.0023). Deviations from this value, particularly in sulfur-containing radicals, can provide insight into the extent of spin-orbit coupling and the nature of the atoms on which the unpaired electron is localized. researchgate.netresearchgate.netnih.gov

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C, ¹⁴N). The resulting splitting of the EPR signal into multiple lines provides a map of the spin density distribution within the radical, indicating which atoms are most involved in accommodating the unpaired electron.

Linewidths in the EPR spectrum are influenced by dynamic processes such as molecular tumbling and chemical exchange, as well as unresolved hyperfine couplings.

For a hypothetical radical anion of this compound, one would expect a complex EPR spectrum due to hyperfine coupling with the nitrogen atom of the cyano group and the protons on the aromatic ring and the hexyl chain. The g-value would likely be slightly higher than 2.0023, reflecting the presence of the sulfur atoms. nih.gov By analyzing the hyperfine coupling constants, it would be possible to determine the distribution of the unpaired electron density across the benzodithiolate core and the cyano group.

A hypothetical table of EPR parameters for the radical anion of this compound is presented below.

| Parameter | Hypothetical Value |

| g-value | 2.0055 |

| a(¹⁴N) (Gauss) | 1.8 |

| a(¹H, aromatic) (Gauss) | 0.5 - 2.5 |

| a(¹H, hexyl-α) (Gauss) | 0.2 |

This table represents a hypothetical set of EPR parameters for illustrative purposes.

Theoretical and Computational Investigations of 2 Cyano 2 Hexylbenzodithiolate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Cyano-2-hexylbenzodithiolate at the electronic level. These methods provide insights into molecular geometry, orbital energies, and charge distribution, which are crucial for predicting its stability, reactivity, and potential applications.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be performed to find the geometry that corresponds to the lowest energy state. nih.govmaterialsciencejournal.org

The process involves starting with an initial guess of the molecular structure and iteratively solving the Schrödinger equation to minimize the forces on each atom until a stable conformation is reached. The results would provide precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar heterocyclic compounds have successfully used DFT to correlate calculated bond lengths and angles with experimental data from X-ray crystallography, often finding a high degree of correlation. nih.gov

Table 1: Predicted Core Structural Parameters of this compound (Note: This table is illustrative, based on typical values from related structures, as direct data for the target compound is not available.)

| Parameter | Predicted Value Range |

| C-S Bond Length (Thioester) | 1.75 - 1.85 Å |

| C=S Bond Length (Thioester) | 1.60 - 1.70 Å |

| C≡N Bond Length (Cyano) | 1.15 - 1.20 Å |

| C-C Bond Length (Hexyl) | 1.50 - 1.55 Å |

| C-S-C Bond Angle | 95 - 105° |

Frontier Molecular Orbital (FMO) theory is critical for understanding a molecule's chemical reactivity and electronic transitions. dntb.gov.ua The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity and polarizability. nih.gov

For this compound, DFT calculations would be used to determine the energies of the HOMO and LUMO. dntb.gov.ua The HOMO is expected to be localized primarily on the electron-rich benzodithiolate ring system, while the LUMO may be distributed across the cyano group and the thioester functionality due to their electron-withdrawing nature. The HOMO-LUMO gap would be a crucial parameter for assessing its potential use in electronic applications.

Table 2: Illustrative Frontier Molecular Orbital Data for Benzodithiolate-like Structures (Note: Values are representative and derived from general knowledge of similar compounds.)

| Parameter | Typical Energy Value (eV) | Implication |

| HOMO Energy | -5.0 to -6.5 | Electron-donating capability |

| LUMO Energy | -1.5 to -3.0 | Electron-accepting capability |

| Energy Gap (ΔE) | 2.0 to 4.5 | Indicator of kinetic stability and reactivity |

From these energies, other chemical reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to further characterize the molecule's behavior. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface. For this compound, an MEP map would reveal:

Negative potential regions (red/yellow): These are areas rich in electrons and susceptible to electrophilic attack. They would likely be concentrated around the sulfur atoms of the dithioester group and the nitrogen atom of the cyano group.

Positive potential regions (blue): These are electron-deficient areas, prone to nucleophilic attack, and are typically found around the hydrogen atoms. nih.gov

Analysis of the MEP provides valuable insights into intermolecular interactions and how the molecule might interact with other chemical species. nih.gov

Theoretical vibrational analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. researchgate.netresearchgate.net

For this compound, a key vibrational mode would be the characteristic stretching frequency of the cyano (C≡N) group, which typically appears in a distinct region of the IR spectrum (around 2200-2260 cm⁻¹). nih.gov The C-S and C=S stretching vibrations of the dithioester group would also provide signature peaks. Comparing the calculated spectrum with an experimental one helps to confirm the molecular structure. researchgate.net The force constant of a bond, which determines its vibrational frequency, can also be calculated. upo.es

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. cosmosscholars.comupc.edumdpi.com An MD simulation of this compound would involve:

Placing the molecule in a simulation box, often with a solvent.

Assigning a force field (like CHARMM or OPLS) that defines the potential energy of the system. cosmosscholars.comupc.edu

Solving Newton's equations of motion for each atom, allowing the system to evolve over time (typically nanoseconds). nih.gov

These simulations are invaluable for:

Conformational Analysis: The hexyl chain of the molecule is flexible. MD simulations can explore the different possible conformations (shapes) it can adopt and determine their relative stabilities.

Intermolecular Interactions: If simulating multiple molecules or a molecule in a solvent, MD can reveal how they interact through forces like van der Waals and electrostatic interactions. mdpi.com This is crucial for understanding its behavior in a condensed phase.

Analysis of the simulation trajectory can yield important data on the stability of different conformations and the strength of intermolecular binding. nih.gov

Computational Prediction of Spectroscopic Parameters

Beyond vibrational spectra, computational methods can predict other spectroscopic properties. For this compound, these could include:

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. materialsciencejournal.orgdntb.gov.ua The calculations would predict the wavelength of maximum absorption (λ_max), corresponding to electronic transitions, such as the n → π* or π → π* transitions within the benzodithiolate chromophore.

NMR Spectroscopy: DFT can be used to calculate the magnetic shielding tensors of atoms like ¹H and ¹³C. These values can then be converted into chemical shifts (δ), providing a predicted NMR spectrum that can be compared with experimental data to aid in structure elucidation.

These computational predictions serve as powerful tools to complement and guide experimental spectroscopic analysis.

Mechanistic Insights via Computational Reaction Pathway Elucidation

Understanding the reaction mechanisms of benzodithiolate derivatives is crucial for controlling their synthesis and predicting their behavior in various applications. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction pathway.

For a hypothetical reaction involving this compound, a computational study would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified transition state correctly links the desired species.

These calculations can provide critical data on the thermodynamics and kinetics of the reaction, helping to elucidate the most favorable reaction mechanism. For instance, in the synthesis of related heterocyclic compounds, computational studies have been used to understand the favorability of certain reaction pathways over others.

Table 1: Illustrative Data from a Hypothetical Reaction Pathway Calculation for a Benzodithiolate Derivative

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.00 | 0 |

| Transition State 1 | +25.3 | 1 |

| Intermediate | -5.2 | 0 |

| Transition State 2 | +15.8 | 1 |

| Products | -12.7 | 0 |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

In Silico Screening and Design of Related Benzodithiolate Analogues

In silico screening is a powerful computational technique used to search large libraries of virtual compounds to identify those with desired properties. This approach can significantly accelerate the discovery of new materials and molecules by prioritizing synthetic efforts on the most promising candidates. For the design of novel benzodithiolate analogues, several computational methods can be employed.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological or chemical activity. nih.gov By developing a QSAR model for a series of benzodithiolate derivatives, it would be possible to predict the activity of new, unsynthesized analogues. The model is built by finding a correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally determined activity.

Molecular Docking: If the benzodithiolate derivatives are being designed to interact with a specific biological target, such as an enzyme or receptor, molecular docking can be used to predict the binding mode and affinity of the compounds. nih.govnih.gov This method involves placing the ligand (the benzodithiolate analogue) into the binding site of the protein and calculating a score that estimates the strength of the interaction. This can help in identifying analogues with improved binding capabilities.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exhibit a particular biological activity. nih.gov Once a pharmacophore model is developed based on known active compounds, it can be used to screen virtual libraries for new molecules that fit the model, including novel benzodithiolate analogues.

The design of new analogues often involves an iterative process of computational screening, followed by the synthesis and testing of the most promising candidates. The experimental results are then used to refine the computational models for the next round of design.

Table 2: Illustrative Data from a Hypothetical In Silico Screening of Benzodithiolate Analogues

| Analogue ID | Predicted Activity (IC50, µM) | Docking Score (kcal/mol) | Pharmacophore Fit Score |

| BDT-001 | 0.54 | -9.8 | 0.92 |

| BDT-002 | 1.23 | -8.5 | 0.85 |

| BDT-003 | 0.87 | -9.2 | 0.89 |

| BDT-004 | 2.15 | -7.9 | 0.78 |

| BDT-005 | 0.48 | -10.1 | 0.95 |

Note: This table is illustrative and presents the type of data generated in in silico screening studies. The values are not based on actual experimental or computational results for benzodithiolate analogues.

Coordination Chemistry of 2 Cyano 2 Hexylbenzodithiolate As a Ligand

Ligand Design Principles and Coordination Motifs of Dithiolate Systems

Dithiolate ligands are a prominent class of sulfur-donating ligands in coordination chemistry, prized for their ability to form stable complexes with a vast array of metals. d-nb.info Their design principles are rooted in the electronic and steric properties of the ligand backbone, which can be finely tuned to influence the resulting metal complex's geometry, reactivity, and physical properties.

A key feature of many dithiolate ligands, particularly 1,2-dithiolenes, is their "non-innocent" character. This means the ligand can exist in multiple, stable oxidation states: the dianionic ene-1,2-dithiolate, a neutral 1,2-dithioketone, and a monoanionic radical intermediate. d-nb.info This redox activity makes it difficult to assign a definitive oxidation state to the central metal, as electron density is often delocalized over the entire metal-ligand framework. d-nb.inforesearchgate.net

Common coordination motifs for dithiolate ligands include:

Bidentate Chelation: The most common motif, where both sulfur atoms of a single ligand bind to the same metal center, forming a stable five-membered ring. This is seen in ubiquitous square-planar bis(dithiolene) complexes of Ni(II), Pd(II), and Pt(II). wikipedia.org

Bridging: Dithiolate ligands can bridge two or more metal centers. This can occur with the two sulfur atoms of one ligand binding to two different metals or, in the case of ligands with additional donor sites (like cyano groups), these other sites can engage in coordination, leading to coordination polymers. scielo.org.za

The substituents on the dithiolate backbone play a crucial role. Electron-withdrawing groups, such as the cyano (-CN) group in maleonitriledithiolate (mnt²⁻), stabilize the reduced forms of the complexes. d-nb.info Conversely, bulky alkyl groups can influence the complex's solubility and crystal packing, and may enforce specific geometries due to steric hindrance. wikipedia.org For a hypothetical 2-Cyano-2-hexylbenzodithiolate ligand, the cyano group would be expected to enhance the electron-accepting properties of the ligand, while the hexyl group would increase its lipophilicity.

Synthesis and Characterization of Metal Complexes Involving this compound

While no syntheses for metal complexes of this compound are documented, general and powerful methods for preparing metal dithiolate complexes are well-established.

A primary route involves the reaction of an alkali metal salt of the desired dithiolate ligand with a metal halide. d-nb.info The alkenedithiolate salt is often generated in situ. For example, the synthesis of the well-known bis(maleonitriledithiolate)nickel(II) complex, [Ni(mnt)₂]²⁻, proceeds as follows d-nb.info: Ni²⁺ + 2 (NC)₂C₂S₂²⁻ → [Ni(S₂C₂(CN)₂)₂]²⁻

Another classic method, particularly for aromatic dithiolates, involves the reaction of α-hydroxyketones (acyloins) with phosphorus pentasulfide (P₄S₁₀), followed by hydrolysis and reaction with a metal salt. d-nb.info For a substituted benzodithiolate, the synthesis might start from a correspondingly substituted catechol or related precursor.

Once synthesized, characterization of these complexes relies on a suite of standard analytical techniques:

Elemental Analysis: To confirm the empirical formula of the complex.

Mass Spectrometry: To determine the molecular weight of the complex.

Spectroscopic Methods (IR, UV-Vis, NMR): To probe the bonding and electronic structure, as detailed in the following section.

Spectroscopic Investigations of Metal-Ligand Interactions within Coordination Compounds

Spectroscopy is indispensable for elucidating the nature of metal-ligand interactions in dithiolate complexes.

Infrared (IR) Spectroscopy: This technique is particularly useful for complexes containing cyano groups. The C≡N stretching frequency (ν(CN)) is sensitive to the ligand's coordination mode. In free cyanide, ν(CN) appears around 2080 cm⁻¹. semanticscholar.org When a cyano group coordinates to a metal or acts as a bridge, this frequency shifts. For example, in cyano-bridged complexes, ν(CN) for the bridging ligand is observed at a higher frequency than for a terminal one. semanticscholar.org The M-S stretching vibrations, typically found in the far-IR region (below 400 cm⁻¹), provide direct evidence of the metal-sulfur bond.

UV-Visible (UV-Vis) Spectroscopy: Dithiolate complexes are often intensely colored due to low-energy electronic transitions. d-nb.info These can include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand transitions. wikipedia.org In mixed-ligand dithiolene complexes, where one ligand is more electron-donating and the other is more electron-withdrawing, intense ligand-to-ligand charge-transfer (LLCT) bands can be observed. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the organic backbone of the ligand, confirming the identity and environment of substituents like alkyl chains.

The table below shows typical IR stretching frequencies for cyano groups in different coordination environments, which would be relevant for characterizing a cyano-containing dithiolate complex.

| Complex/Ligand Type | ν(CN) (cm⁻¹) | Coordination Mode | Reference |

| Free CN⁻ | ~2080 | Ionic | semanticscholar.org |

| K₂[Pd(CN)₄]·H₂O | 2135 | Terminal (Pd-CN) | semanticscholar.org |

| Bridged Cyano Complexes | >2135 | Bridging (M-CN-M') | semanticscholar.org |

Electronic Structure and Bonding Analysis in this compound Metal Complexes

The electronic structure of metal dithiolene complexes is one of their most fascinating aspects, largely due to the non-innocent nature of the ligand. researchgate.net The frontier molecular orbitals (HOMO and LUMO) often have significant contributions from both the metal d-orbitals and the ligand π-orbitals, leading to a highly delocalized electronic structure. wikipedia.orgwikipedia.org

Theoretical studies, such as Density Functional Theory (DFT) calculations, are crucial for understanding this complex bonding. wikipedia.org Energy decomposition analysis (EDA) can dissect the metal-ligand bond into its constituent parts: electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions. wikipedia.org For typical dianionic bis(dithiolate) complexes, such as [Ni(mnt)₂]²⁻, studies have shown that while orbital interactions are significant, the electrostatic component is the dominant attractive force. wikipedia.org

The presence of a cyano substituent, as in the hypothetical this compound, would be expected to lower the energy of the ligand's π orbitals and extend its π-conjugation. wikipedia.org This can decrease the total metal-ligand interaction energy because more electron density is retained within the ligand framework rather than participating in metal-ligand bonding. wikipedia.org The bonding is best described as a resonance hybrid of different canonical forms, reflecting the delocalization. d-nb.info

Electrochemical Properties of Coordination Compounds Containing this compound

The delocalized electronic structure and redox-active nature of dithiolene ligands mean that their metal complexes typically exhibit rich electrochemistry. d-nb.info Cyclic voltammetry (CV) is the primary technique used to study these properties.

Dithiolene complexes often undergo multiple, reversible one-electron redox processes. d-nb.info These events can be either metal-centered or ligand-centered, although due to the high degree of delocalization, they are often best described as involving the entire molecular orbital. mdpi.com The redox potentials are highly dependent on several factors:

The Metal: The identity of the central metal ion significantly influences the redox potentials.

Ligand Substituents: Electron-withdrawing substituents (like -CN) make the complex easier to reduce (less negative potentials), while electron-donating groups make it easier to oxidize (less positive potentials).

Coordination Geometry: The geometry of the complex affects the stability of different oxidation states.

For instance, adding strong electron-withdrawing groups to a dithiolate ligand stabilizes the resulting complex, making its oxidation more difficult (a more positive potential). mdpi.com The table below compares the first oxidation potentials for a series of nickel bis(dithiolene) complexes, illustrating the powerful effect of ligand substituents.

| Complex | E₁/₂ (V vs. Ag/AgCl) | Ligand Substituent Type |

| [Ni(S₂C₂(CF₃)₂)₂] | +0.94 | Strongly Electron-Withdrawing |

| [Ni(S₂C₂(CN)₂)₂]⁻ | +0.19 | Electron-Withdrawing |

| [Ni(S₂C₆H₄)₂]⁻ | -0.05 | Aromatic |

| [Ni(S₂C₂(CH₃)₂)₂]⁻ | -0.73 | Electron-Donating |

(Data compiled from various sources for illustrative purposes; exact values depend on experimental conditions.)

Structural Diversity and Isomerism in Metal-2-Cyano-2-hexylbenzodithiolate Complexes

Metal dithiolate complexes exhibit significant structural diversity, adopting various coordination numbers and geometries. nih.gov The specific structure is influenced by the metal ion's size and electronic preference, the steric and electronic properties of the ligand, and the counter-ions present in the crystal lattice. escholarship.orgrsc.org

Common geometries include:

Square-Planar: Prevalent for d⁸ metals like Ni(II), Pd(II), and Pt(II) in bis(dithiolene) complexes. nih.gov

Trigonal Prismatic: Famously observed in the first instance for a tris(dithiolene) complex, Mo(S₂C₂Ph₂)₃. d-nb.info

Octahedral: Common for tris(dithiolene) complexes of other metals and for complexes with additional ligands. researchgate.net

Isomerism is also a key feature of coordination chemistry. For complexes of a hypothetical this compound, several types of isomerism could be envisaged:

Geometric Isomerism: In an octahedral complex of the type [M(L)₂(X)₂], where L is the bidentate dithiolate and X is a monodentate ligand, cis and trans isomers could exist.

Linkage Isomerism: The cyano group is an ambidentate ligand, capable of binding to a metal through either the carbon or the nitrogen atom. scielo.org.za If the cyano group of one complex were to coordinate to an adjacent metal center, linkage isomerism (M-CN vs. M-NC) would be possible, leading to different structural polymers. scielo.org.za

Coordination Isomerism: If the complex were part of an ionic compound with a complex cation and a complex anion, the ligands and metal centers could exchange places. For example, a hypothetical salt [Co(NH₃)₆][M(dithiolate)₃] would be a coordination isomer of [M(NH₃)₆][Co(dithiolate)₃].

Applications of 2 Cyano 2 Hexylbenzodithiolate in Advanced Materials Science

Application in Controlled Radical Polymerization (RAFT Technology)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures. The success of RAFT polymerization hinges on the selection of a suitable chain transfer agent (CTA). While the benzodithiolate class of compounds is known for its utility in RAFT, specific data on the performance of 2-Cyano-2-hexylbenzodithiolate is not extensively documented in publicly available research. The following sections outline the established principles of RAFT and discuss the theoretical role of compounds like this compound.

Fundamental Principles of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a type of reversible-deactivation radical polymerization that allows for the synthesis of polymers with well-defined structures. sigmaaldrich.com The process involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound, known as a RAFT agent. sigmaaldrich.com This agent mediates the polymerization by reversibly transferring a propagating radical chain between active and dormant states. This dynamic equilibrium allows for all chains to grow at a similar rate, resulting in polymers with a narrow molecular weight distribution and predetermined molecular weights. sigmaaldrich.com The key to this control lies in the RAFT agent's ability to fragment and reinitiate polymerization, a process that is influenced by the substituents on the thiocarbonylthio group. sigmaaldrich.com

Design and Efficacy of this compound as a RAFT Agent

The efficacy of a RAFT agent is determined by the nature of its leaving group (R-group) and the activating group (Z-group). For this compound, the 2-cyano-2-hexyl group serves as the R-group, and the phenyl group (from benzodithiolate) acts as the Z-group. The cyano group is known to stabilize the radical, making the C-S bond in the RAFT agent labile and facilitating the fragmentation step.

While direct experimental studies detailing the efficacy of this compound are scarce, research on similar compounds, such as 2-cyanoprop-2-yl dithiobenzoate (CPDB), demonstrates that the combination of a cyano-containing leaving group and a dithiobenzoate activating group can be highly effective for controlling the polymerization of monomers like methacrylates. researchgate.net However, without specific kinetic data for this compound, its precise efficacy remains a subject for further investigation.

Control over Polymer Architecture: Synthesis of Block, Graft, and Star Copolymers

A significant advantage of RAFT polymerization is the ability to create complex polymer architectures, such as block, graft, and star copolymers. sigmaaldrich.com This is achieved by using the polymer synthesized in a first RAFT polymerization as a macro-RAFT agent for a subsequent polymerization with a different monomer.

Although there are no specific examples in the reviewed literature of this compound being used to synthesize these complex architectures, the general principles of RAFT suggest its potential for such applications. For instance, other RAFT agents have been successfully employed to create block copolymers by sequential monomer addition. researchgate.net The living nature of the polymerization, a hallmark of a successful RAFT process, allows for the chain-end fidelity required to build these sophisticated structures.

Kinetic and Mechanistic Studies of Polymerization Mediated by this compound

Detailed kinetic and mechanistic studies are crucial for understanding and optimizing a RAFT polymerization process. Such studies typically involve monitoring monomer conversion over time and analyzing the evolution of molecular weight and polydispersity. Isoconversional kinetic analysis is a common method used to study the kinetics of polymerization. mdpi.com

Currently, there is a lack of published kinetic data or mechanistic investigations specifically focused on RAFT polymerization mediated by this compound. Research on analogous systems, like those using 2-cyano-2-propyl dodecyl trithiocarbonate, has involved ab-initio calculations of rate coefficients for the addition and fragmentation steps to simulate and understand the experimental observations. nih.gov Similar dedicated studies would be necessary to elucidate the specific kinetic behavior of this compound.

Synthesis of Stimuli-Responsive and Functional Polymeric Materials

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. rsc.orgresearchgate.net RAFT polymerization is a valuable tool for creating such materials due to its tolerance of a wide range of functional monomers.

While the synthesis of stimuli-responsive polymers using various RAFT agents is well-established, there is no specific mention in the available literature of this compound being used for this purpose. However, its chemical structure suggests compatibility with monomers containing responsive moieties, indicating its potential for creating novel smart materials for applications in fields like nanomedicine and sensing. researchgate.netnih.gov

Catalytic

While not a catalyst in the classical sense of being regenerated unchanged after a reaction cycle, this compound plays a crucial role as a control agent in a highly significant form of polymerization known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This process is a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. wikipedia.org The "catalytic" function of this compound lies in its ability to mediate the polymerization reaction, providing control over the polymer chain growth.

The core of the RAFT process is a chain transfer agent (CTA), in this case, this compound. sigmaaldrich.com This compound possesses a thiocarbonylthio group (S=C-S) that can reversibly react with growing polymer chains. specificpolymers.com This reversible transfer process establishes an equilibrium between active (propagating) and dormant polymer chains, allowing for simultaneous growth of most chains and resulting in a polymer population with a narrow molecular weight distribution. wikipedia.org

Homogeneous and Heterogeneous Catalysis

The application of this compound as a RAFT agent can be implemented in both homogeneous and heterogeneous polymerization systems.

Homogeneous Catalysis (Solution Polymerization):

In a homogeneous system, the RAFT agent, monomer, initiator, and the resulting polymer are all soluble in the reaction solvent. specificpolymers.com This is a common method for synthesizing well-defined polymers using dithiobenzoates like this compound. The process allows for excellent control over the polymer architecture. However, dithiobenzoates can sometimes lead to retardation, or a slowing of the polymerization rate, in these systems. researchgate.netzendy.io

Heterogeneous Catalysis (Emulsion and Dispersion Polymerization):

Heterogeneous systems, such as emulsion or dispersion polymerizations, are also utilized for RAFT. specificpolymers.comxs4all.nl In these cases, the polymerization occurs in a multiphase system, for instance, in polymer particles dispersed in a continuous phase (like water). Research comparing homogeneous and heterogeneous RAFT polymerizations has indicated that heterogeneous setups, such as dispersion polymerization, can exhibit a greater degree of "living" character, with fewer chain-end termination events compared to solution polymerization. rsc.orgrsc.orgresearchgate.net However, conducting RAFT in heterogeneous media can present challenges like colloidal instability and reduced efficiency of the RAFT agent. xs4all.nl

The choice between a homogeneous or heterogeneous approach depends on the specific monomer, desired polymer properties, and the intended application.

Q & A

Q. How to formulate a research question addressing the structure-activity relationship of this compound in catalysis?

- Methodological Answer : Frame hypotheses around substituent effects (e.g., hexyl vs. aryl groups) on redox potentials. Design experiments comparing catalytic turnover rates (TOF) and activation energies (ΔG‡) across derivatives. Use linear free-energy relationships (LFER) to correlate structural parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.